molecular formula C14H23N3O2 B13906427 tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

Katalognummer: B13906427
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: DLUCEDVVICPVDR-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepane derivatives. Azepane compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via condensation reactions with appropriate reagents.

    tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-butyl (3R)-3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
  • tert-butyl (3R)-3-(1H-pyrazol-3-yl)morpholine-1-carboxylate

Uniqueness

tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is unique due to its specific structural features, such as the azepane ring and the pyrazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C14H23N3O2

Molekulargewicht

265.35 g/mol

IUPAC-Name

tert-butyl (3R)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m1/s1

InChI-Schlüssel

DLUCEDVVICPVDR-LLVKDONJSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=NN2

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.